4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the reaction of 5-methylthiophene with ethyl bromide under basic conditions to yield 5-ethyl-5-methylthiophene.
Cyclization to Form the Triazole Ring: The thienyl intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the triazole ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the development of new drugs, particularly as potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of materials with specific properties, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thione: This compound differs by having a thione group instead of a thiol group, which affects its reactivity and biological activity.
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-amine:
4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group introduces different reactivity and potential for forming esters and amides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 438230-66-1) is a member of the triazole family, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₁N₃S₂. It exhibits a molecular weight of 213.33 g/mol and has been characterized as an irritant. Its structure includes a triazole ring substituted with ethyl and thienyl groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro testing revealed that triazole derivatives showed enhanced cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active compounds exhibited selective toxicity towards cancer cells compared to normal cells .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | IGR39 | 10 |
Compound B | MDA-MB-231 | 15 |
Compound C | Panc-1 | 12 |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Targeting Metastasis : Certain derivatives have shown potential in inhibiting cancer cell migration, suggesting applications in preventing metastasis .
Anti-inflammatory Activity
Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Inhibition Studies : Compounds derived from triazoles have been shown to selectively inhibit COX-1 over COX-2, indicating their potential as anti-inflammatory agents. This selectivity may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Compound | COX Inhibition (%) |
---|---|
Compound D | COX-1: 85% |
Compound E | COX-2: 30% |
Study on Prostate Cancer
A study focusing on the anticancer properties of triazole derivatives against prostate cancer cells demonstrated significant selectivity towards cancerous cells while sparing normal cells. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between triazole compounds and target enzymes or receptors. These studies suggest that modifications in the thienyl group can enhance binding affinity and biological activity .
Properties
IUPAC Name |
4-ethyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-4-6(2)14-5-7/h4-5H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRAIHQGMMEDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353875 |
Source
|
Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-66-1 |
Source
|
Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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